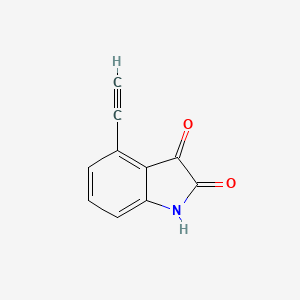
4-ethynyl-1H-indole-2,3-dione
Vue d'ensemble
Description
“4-ethynyl-1H-indole-2,3-dione” is a chemical compound with the molecular formula C10H5NO2 . It is a specialty product for proteomics research .
Molecular Structure Analysis
The molecular structure of “4-ethynyl-1H-indole-2,3-dione” involves a indole-2,3-dione core with an ethynyl group attached at the 4-position . Theoretical studies have been conducted on 1H-indole-2,3-dione complexes with lithium, sodium, and potassium cations .
Applications De Recherche Scientifique
-
Biologically Active Compounds
- Field : Biochemistry and Pharmacology
- Application : Indole derivatives are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
-
Synthesis of 1,2,3-Trisubstituted Indoles
- Field : Organic Chemistry
- Application : A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .
- Methods : This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
- Results : The utility of this process has been demonstrated in the synthesis of 23 indoles, benzoindoles and tetrahydrocarbazoles bearing varied and useful functionality .
-
Drug Synthesis
-
Anti-Cancer Activity
- Field : Oncology
- Application : Indole derivatives have shown potential anti-cancer activity, targeting various anti-cancer targets such as histone deacetylase, carbonic anhydrase, tyrosine kinase, and tubulin .
- Results : Various indole derivatives have shown promising results in preclinical and clinical trials for cancer treatment .
-
Dye Industry
-
Corrosion Prevention
-
Antiviral and Anti-inflammatory Activity
-
Antimicrobial and Antitubercular Activity
-
Antidiabetic and Antimalarial Activity
-
Anticholinesterase Activity
-
Synthesis of 4-functionalized-1H-indoles
- Field : Organic Chemistry
- Application : The key steps are Smiles rearrangement and a one-pot or stepwise Sonogashira coupling/NaOH-mediated cyclization .
- Methods : Subsequent functionalization allows access to a wide variety of 2,4- or 2,3,4-regioselective .
- Results : This method provides a way to synthesize 4-functionalized-1H-indoles .
-
Synthesis of 1,2,3-Trisubstituted Indoles
- Field : Organic Chemistry
- Application : A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed .
- Methods : This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
- Results : The utility of this process has been demonstrated in the synthesis of 23 indoles, benzoindoles and tetrahydrocarbazoles bearing varied and useful functionality .
Orientations Futures
Propriétés
IUPAC Name |
4-ethynyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO2/c1-2-6-4-3-5-7-8(6)9(12)10(13)11-7/h1,3-5H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOQOTSLYZKRIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C(=CC=C1)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethynyl-1H-indole-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



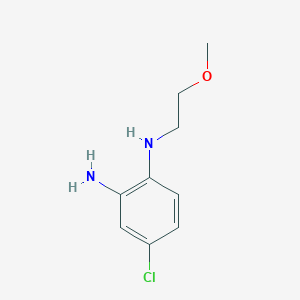
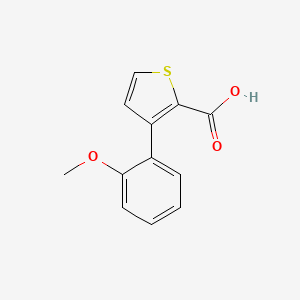
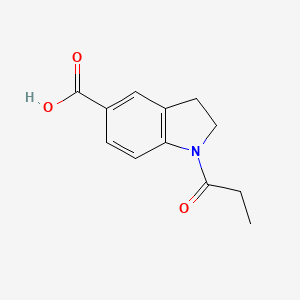
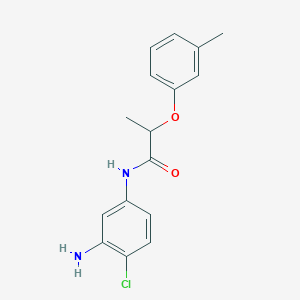
![2-[(3-Methoxypropyl)amino]isonicotinic acid](/img/structure/B1390932.png)
![2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline](/img/structure/B1390933.png)
![1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1390935.png)
![1-[(5-Bromofuran-2-yl)methyl]piperidin-4-amine](/img/structure/B1390936.png)
![1-[Chloro(phenyl)acetyl]-2-methylindoline](/img/structure/B1390939.png)
![2-[(1-Methylpiperidin-4-yl)amino]benzoic acid](/img/structure/B1390942.png)
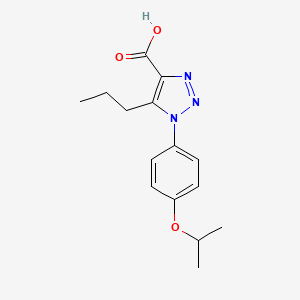
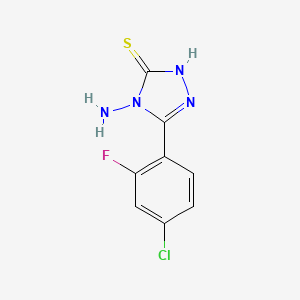
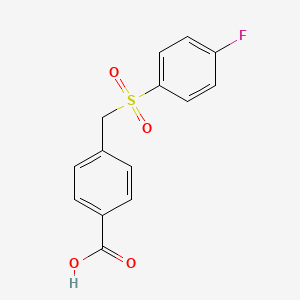
![1H-indol-3-yl[(3-methylbutyl)amino]acetic acid](/img/structure/B1390949.png)